molecular formula C11H8ClFN2O B6240970 5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 857640-25-6

5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B6240970
CAS No.: 857640-25-6
M. Wt: 238.6
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Description

5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its molecular formula C₁₃H₉ClFNO. This compound belongs to the pyrazole family, which are heterocyclic aromatic organic compounds featuring a five-membered ring with two nitrogen atoms. Pyrazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting with the preparation of the core pyrazole ring. One common approach is the reaction of hydrazine with a suitable β-diketone or β-ketoester in the presence of a chlorinating agent. The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives of the original compound, as well as substituted pyrazoles with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interaction with various biological targets is of interest for drug discovery and development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further research in pharmacology.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde

  • 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde

  • 3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness: 5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.

This comprehensive overview highlights the significance of this compound in various domains, from synthetic chemistry to potential therapeutic applications. Its versatility and reactivity make it a compound of interest for ongoing research and industrial use.

Properties

CAS No.

857640-25-6

Molecular Formula

C11H8ClFN2O

Molecular Weight

238.6

Purity

95

Origin of Product

United States

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